molecular formula C13H15NO2 B2998299 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one CAS No. 1909313-86-5

3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one

Cat. No.: B2998299
CAS No.: 1909313-86-5
M. Wt: 217.268
InChI Key: FVUCKBQAEVMFDL-UHFFFAOYSA-N
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Description

3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5) is an organic compound with the molecular formula C 13 H 15 NO 2 and a molecular weight of 217.26 g/mol . It features a spirocyclic architecture integrating oxetane and lactam (cyclic amide) rings, making it a valuable scaffold in medicinal chemistry and drug discovery research . Spirocyclic oxetanes, like the 7-oxa-2-azaspiro[3.5]nonane core of this compound, are recognized as metabolically robust, polar alternatives to common groups like gem-dimethyl or morpholine, and can improve the physicochemical properties and binding affinity of drug molecules . The embedded oxetane ring is known to confer favorable characteristics such as enhanced solubility and metabolic stability, while also serving as a hydrogen bond acceptor to facilitate interactions with biological targets . Although the specific mechanism of action for this phenyl-substituted derivative is compound-dependent and must be validated empirically, molecules containing this spirocyclic core have been successfully fused to heterocycles like benzimidazoles to create complex tetracyclic systems for targeting enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in certain cancer cell lines . This compound is intended for research applications as a key synthetic intermediate or building block for the development of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-7-oxa-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-13(6-8-16-9-7-13)11(14-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUCKBQAEVMFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Spiro 3.5 Nonane Frameworks in Organic Synthesis and Drug Design

Spiro[3.5]nonane frameworks, which feature a central quaternary carbon connecting a cyclobutane and a cyclohexane (B81311) ring, are a key structural class in the broader family of spirocycles. These frameworks are gaining considerable attention in organic synthesis and drug design due to their inherent three-dimensionality. researchgate.net Unlike their flat aromatic counterparts, the fixed, rigid, and non-planar orientation of the constituent rings allows for a more precise spatial arrangement of functional groups. This "escape from flatland" is a guiding principle in modern medicinal chemistry, as increased three-dimensionality often correlates with improved clinical success. beilstein-journals.org

The introduction of a spirocyclic scaffold can significantly influence a molecule's physicochemical properties. For instance, increasing the fraction of sp³ hybridized carbons (Fsp³) is a recognized strategy to enhance compound potency, selectivity, and pharmacokinetic profiles. tandfonline.com Spirocycles can also modulate properties such as solubility and metabolic stability. beilstein-journals.org The rigidity of the spirocyclic system can lock the conformation of a molecule, optimizing the orientation of binding elements for improved efficacy and a better selectivity profile. tandfonline.com

Significance of Oxa and Aza Substituted Spirocyclic Systems in Chemical Space Exploration

The incorporation of heteroatoms, specifically oxygen (oxa) and nitrogen (aza), into spirocyclic systems further expands their utility and is a critical strategy in chemical space exploration. These substitutions can profoundly impact a molecule's biological activity and drug-like properties.

Oxa-substituted spirocycles, for example, have been shown to dramatically improve aqueous solubility—in some cases by up to 40 times—and lower lipophilicity compared to their carbocyclic analogs. nih.gov This is a significant advantage in drug design, where poor solubility can be a major hurdle. The synthesis of oxa-spirocycles has been advanced through various methods, including iodocyclization, ring-closing metathesis, and metal-catalyzed oxidative cyclizations. nih.govresearchgate.net

Similarly, aza-spirocycles are valuable synthetic targets in drug discovery. rsc.org They can serve as bioisosteres for common cyclic amines like piperidine (B6355638), offering improved metabolic stability. univ.kiev.ua The introduction of a nitrogen atom provides a handle for further functionalization and can introduce key hydrogen bonding interactions. The combination of both oxa- and aza-substitution, as seen in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one, offers a powerful approach to fine-tuning molecular properties, balancing polarity, basicity, and spatial arrangement. tandfonline.com

Overview of Key Academic Research Avenues for 3 Phenyl 7 Oxa 2 Azaspiro 3.5 Nonan 1 One

Strategies for the Construction of the Spiro[3.5]nonane Core

The construction of the spiro[3.5]nonane skeleton, which joins a four-membered azetidine (B1206935) ring and a six-membered oxacyclohexane (in this case, an oxetane (B1205548) fused to a cyclohexane (B81311) conceptually, though the core is a simple oxetane spiro-fused to the azetidinone), requires precise control over ring-forming reactions. The methodologies employed must be compatible with the inherent strain of the four-membered rings and allow for the introduction of desired substituents with high stereoselectivity.

Cycloaddition Reactions for the Formation of the Azetidine Ring

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, and they play a central role in the synthesis of the β-lactam core of this compound.

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, is a classic method for the formation of β-hydroxy esters. univ.kiev.uaresearchgate.net An important variation of this reaction, the aza-Reformatsky reaction, utilizes imines as the electrophile to produce β-amino esters, which can subsequently be cyclized to form β-lactams. researchgate.netbeilstein-journals.org

A direct and highly relevant approach to the 2-azaspiro[3.5]nonan-1-one core involves the reaction of Reformatsky reagents prepared from methyl 1-bromocycloalkanoates with azomethines (imines). Specifically, the reaction between the Reformatsky reagent derived from a substituted 1-bromocyclohexanecarboxylate and an appropriate imine can lead to the formation of 2,3-diaryl-2-azaspiro[3.5]nonan-1-ones.

The general mechanism proceeds through the formation of an organozinc intermediate from the α-bromo ester. This organozinc species then adds to the carbon-nitrogen double bond of the imine. Subsequent intramolecular cyclization of the resulting intermediate affords the spiro-β-lactam. The presence of the phenyl group at the 3-position of the target molecule would originate from the corresponding N-benzylidene aniline (B41778) derivative used as the imine component.

Reactant 1 (α-Halo Ester Precursor)Reactant 2 (Imine)Product
Methyl 1-bromocyclohexanecarboxylateN-Benzylideneaniline2,3-Diphenyl-2-azaspiro[3.5]nonan-1-one
Methyl 1-bromocyclopentanecarboxylateN-Benzylideneaniline2,3-Diphenyl-2-azaspiro[3.4]octan-1-one

For the synthesis of the "7-oxa" analogue, a key challenge would be the use of a starting cycloalkane that incorporates an oxygen atom at the appropriate position and is stable to the reaction conditions. A potential precursor could be a protected 4-bromo-4-carboxytetrahydropyran.

The Staudinger [2+2] cycloaddition is arguably the most famous and widely used method for the synthesis of β-lactams. wikipedia.orgacs.org This reaction involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine to directly afford the four-membered azetidinone ring. wikipedia.orgorganic-chemistry.org The reaction is known for its versatility and the ability to control the stereochemistry of the resulting β-lactam. organic-chemistry.org

In the context of synthesizing spiro-β-lactams, the Staudinger reaction is particularly valuable. nih.govacs.org The synthesis of the spiro[3.5]nonane core of the target molecule would involve the reaction of a ketene with a cyclic imine or an imine derived from a cyclic ketone. For the specific case of this compound, the imine would be derived from a tetrahydropyran-4-one derivative, and the ketene would bear a phenyl substituent.

The general reaction can be depicted as follows:

Ketene Generation: The ketene (in this case, phenylketene) can be generated in situ from a suitable precursor, such as phenylacetyl chloride in the presence of a non-nucleophilic base like triethylamine.

Imine Formation: The imine can be pre-formed or generated in situ from the reaction of a primary amine with a ketone. For the target molecule, the ketone would be a derivative of tetrahydropyran-4-one.

[2+2] Cycloaddition: The generated ketene then reacts with the imine in a concerted or stepwise manner to yield the spiro-β-lactam.

The stereochemical outcome of the Staudinger cycloaddition can often be controlled by the geometry of the imine and the nature of the substituents on both the ketene and the imine. organic-chemistry.org For many spirocyclic systems, a cis-diastereoselectivity is often observed. nih.govacs.org

Ketene PrecursorImine Precursor (Ketone)Imine Precursor (Amine)Product Core
Phenylacetyl chlorideTetrahydropyran-4-oneAniline3-Phenyl-2-phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
Methoxyacetyl chlorideCyclohexanoneBenzylamine3-Methoxy-2-benzyl-2-azaspiro[3.5]nonan-1-one

Formation of the Oxetane Ring within the Spiro System

The construction of the strained four-membered oxetane ring is a critical step in the synthesis of this compound and its analogues.

A common and reliable method for the synthesis of oxetanes is the intramolecular Williamson ether synthesis, which involves the cyclization of a 1,3-diol derivative. acs.orgnih.gov In this approach, one of the hydroxyl groups of the 1,3-diol is converted into a good leaving group (e.g., a tosylate or mesylate), and the other hydroxyl group acts as a nucleophile to displace the leaving group, forming the oxetane ring.

For the synthesis of a spirocyclic oxetane, the starting material would be a cyclic compound bearing two hydroxymethyl groups at the same carbon atom. For the target spiro[3.5]nonane system, this would translate to a substituted cyclohexane or, in the case of the "7-oxa" analogue, a tetrahydropyran (B127337) with the diol functionality at the 4-position.

The key steps in this synthetic sequence are:

Synthesis of the Diol Precursor: The 1,3-diol can be prepared through various methods, such as the reduction of a corresponding diester or the hydroxymethylation of a lactone.

Monofunctionalization: One of the primary hydroxyl groups is selectively converted into a leaving group. This can be achieved by using one equivalent of a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base.

Intramolecular Cyclization: The resulting mono-sulfonate is then treated with a base to deprotonate the remaining hydroxyl group, which subsequently displaces the sulfonate group in an intramolecular SN2 reaction to form the spiro-oxetane ring.

The efficiency of the cyclization is influenced by factors such as the choice of base and solvent, as well as the conformational preferences of the substrate that favor the proximity of the reacting groups. nih.gov

Besides the classical diol cyclization, other methods can be employed for the construction of the oxetane ring in a spirocyclic context. One notable alternative is the Paternò-Büchi reaction, which is a [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane. rsc.orgnih.gov This reaction is particularly useful for accessing complex oxetane structures in a single step. bohrium.com

For the synthesis of spirocyclic oxetanes, a cyclic ketone can be reacted with an alkene under photochemical conditions. rsc.orgrsc.org To construct the 7-oxa-2-azaspiro[3.5]nonane system, a pre-existing azetidinone with an exocyclic double bond could potentially react with a carbonyl compound, or a cyclic ketone could react with an alkene that is part of a larger precursor to the azetidinone ring.

A telescoped three-step sequence involving a Paternò-Büchi reaction between a cyclic ketone and a maleic acid derivative has been reported for the synthesis of functionalized spirocyclic oxetanes. rsc.orgrsc.orgbohrium.com This approach allows for the creation of diverse oxetane structures that can be further elaborated. bohrium.com

The key features of the Paternò-Büchi reaction are:

Photochemical Excitation: The reaction is initiated by the absorption of UV light by the carbonyl compound, which promotes it to an excited state.

[2+2] Cycloaddition: The excited carbonyl compound then reacts with the ground-state alkene to form the four-membered oxetane ring.

Regio- and Stereoselectivity: The selectivity of the reaction can be influenced by the electronic nature of the reactants and the stability of the diradical intermediates.

While powerful, the Paternò-Büchi reaction can sometimes be limited by side reactions, such as the dimerization of the alkene. rsc.org However, with careful optimization of reaction conditions, it provides a convergent route to complex spirocyclic oxetanes. bohrium.com

Multicomponent Reactions in Spiro[3.5]nonane Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. In the context of spiro[3.5]nonane synthesis, MCRs can rapidly generate molecular complexity from simple precursors.

One notable example is the Ugi four-component reaction (Ugi-4CR). This reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be strategically employed to construct precursors for spiro-β-lactams. For instance, a sequence involving an Ugi-4CR followed by an intramolecular nucleophilic substitution has been developed for the synthesis of spiro-β-lactam-pyrroloquinolines. While not a direct synthesis of the this compound scaffold, this methodology highlights the potential of MCRs to create densely functionalized intermediates that can be cyclized to form spirocyclic lactams.

Another relevant approach involves isocyanide-based multicomponent reactions (IMCRs) for the synthesis of intricate spiro architectures. A three-component reaction between an alkyl isocyanide, an acetylenic ester, and a suitable third component can lead to the formation of spiro heterocycles through a cascade of reactions, including zwitterion generation and 1,3-dipolar cycloaddition. For example, the reaction of cyclohexyl isocyanide, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and 4-benzylidene-3-methylisoxazol-5(4H)-one has been shown to produce novel spiro compounds, demonstrating the utility of this strategy in constructing spirocyclic systems.

The following table summarizes key aspects of multicomponent reactions applicable to the synthesis of spirocyclic scaffolds.

Reaction TypeComponentsKey FeaturesReference Example
Ugi Four-Component Reaction (Ugi-4CR)Aldehyde, Amine, Carboxylic Acid, IsocyanideHigh atom economy, rapid assembly of complex precursors.Synthesis of spiro-β-lactam-pyrroloquinolines
Isocyanide-Based Multicomponent Reaction (IMCR)Isocyanide, Acetylenic Ester, DipolarophileForms intricate spiro architectures via zwitterionic adducts and cycloaddition.Three-component synthesis of azaspirononatriene derivatives

Stereoselective Synthesis and Chiral Induction in this compound Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for this compound derivatives is of paramount importance. This involves controlling the relative and absolute configuration of the stereocenters within the molecule.

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone in the synthesis of β-lactams. Asymmetric variants of this reaction can be achieved by using chiral auxiliaries on either the ketene or the imine component, or by employing chiral catalysts. For the synthesis of spiro-β-lactams, this reaction can be highly diastereoselective. The stereochemical outcome (cis or trans) can often be controlled by the choice of reactants and reaction conditions.

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, can also be adapted for the synthesis of β-lactams from imines. Diastereoselective versions of the aza-Reformatsky reaction represent a powerful method for preparing chiral β-amino esters, which are precursors to chiral β-lactams.

Furthermore, diastereoselective 1,3-dipolar cycloaddition reactions offer a powerful tool for the synthesis of chiral spirocycles. For example, the reaction of nitrile oxides with exocyclic alkenes on a pre-existing ring system can lead to the formation of spiroisoxazolines with high stereocontrol. This strategy can be envisioned for the synthesis of analogues of this compound where the β-lactam is replaced by an isoxazoline (B3343090) ring.

Catalytic asymmetric synthesis provides a more elegant and atom-economical approach to chiral molecules. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can induce enantioselectivity in the formation of the spirocyclic β-lactam core.

The table below outlines various stereoselective strategies.

MethodKey PrinciplePotential Application
Chiral Auxiliary-Controlled Staudinger ReactionA chiral group attached to the ketene or imine directs the stereochemical outcome of the cycloaddition.Synthesis of enantiomerically enriched spiro-β-lactams.
Diastereoselective aza-Reformatsky ReactionUse of chiral imines or ligands to control the stereochemistry of the β-amino ester intermediate.Enantioselective synthesis of β-lactam precursors.
1,3-Dipolar CycloadditionDiastereoselective addition of a 1,3-dipole to a chiral alkene.Construction of chiral spiro-heterocyclic analogues.
Catalytic Asymmetric SynthesisA chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer.Direct and efficient synthesis of enantiopure this compound.

Regioselective Functionalization of the this compound Scaffold

The ability to selectively modify different parts of the this compound scaffold is crucial for structure-activity relationship (SAR) studies and the development of analogues with improved properties. This requires regioselective reactions that target specific positions of the molecule.

Introduction and Manipulation of the Phenyl Substituent

The phenyl group at the 3-position of the β-lactam ring is a key feature of the target molecule. Its introduction is typically achieved during the construction of the β-lactam ring, for example, by using benzaldehyde (B42025) or a derivative as a precursor in a Staudinger or Reformatsky-type reaction.

Once the scaffold is assembled, the phenyl ring can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the β-lactam ring on the incoming electrophile will determine the position of substitution (ortho, meta, or para). The amide group of the lactam can influence the electronic properties of the phenyl ring. Generally, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. almaaqal.edu.iq The specific directing effect would need to be determined experimentally or through computational studies.

Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: Introduction of a nitro group (-NO2), which can be further reduced to an amino group.

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br), which can serve as a handle for further cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

Modifications at the Lactam and Heteroatom Positions

The lactam ring itself offers several sites for modification. The nitrogen atom of the β-lactam can be functionalized, for example, through N-alkylation or N-arylation, by reaction with a suitable electrophile in the presence of a base. This allows for the introduction of a wide variety of substituents, which can significantly impact the molecule's properties.

The carbonyl group of the lactam is another potential site for modification. It can be reduced to a methylene (B1212753) group or converted to a thiocarbonyl group. The strained four-membered ring of the β-lactam is also susceptible to ring-opening reactions under certain conditions (e.g., acidic or basic hydrolysis, reaction with nucleophiles), which can be a pathway to other classes of compounds. frontiersin.org

The oxygen atom in the tetrahydropyran ring is generally less reactive but could potentially be involved in rearrangements or other transformations under specific conditions.

Comparative Analysis of Synthetic Routes: Efficiency, Accessibility, and Scalability in Laboratory Settings

Multicomponent Reactions (MCRs) vs. Stepwise Syntheses: MCRs offer significant advantages in terms of efficiency and step economy. By combining multiple bond-forming events in a single pot, they can significantly shorten synthetic sequences and reduce the need for isolation and purification of intermediates. However, the optimization of MCRs can be challenging, and the scope of the reaction may be limited. Stepwise syntheses, while often longer, can offer greater control over each transformation and may be more amenable to the synthesis of a wider range of analogues.

Reaction Conditions: Batch, Microwave, and Continuous Flow: The conditions under which a reaction is performed can have a profound impact on its efficiency and scalability.

Batch processing is the traditional method used in most research laboratories. It is versatile but can be limited in terms of heat and mass transfer, which can affect reaction times and yields, especially on a larger scale.

Microwave-assisted synthesis can significantly accelerate reaction rates by rapidly and efficiently heating the reaction mixture. This can lead to higher yields and cleaner reactions in a shorter time frame.

Continuous flow chemistry involves pumping the reactants through a heated reactor. This technique offers excellent control over reaction parameters, improved safety, and is readily scalable. For the synthesis of chiral spiro-β-lactams, continuous flow has been shown to offer significantly higher production rates compared to batch and microwave methods.

The following table provides a comparative overview of these synthetic considerations.

ParameterMulticomponent ReactionsStepwise SynthesesBatch ProcessingMicrowave-Assisted SynthesisContinuous Flow Chemistry
Efficiency High (fewer steps)Lower (more steps)VariableHigh (fast reaction times)Very High (high throughput)
Scalability Can be challengingGenerally more straightforwardLimitedCan be limited by reactor sizeExcellent
Control Less control over individual stepsHigh control over each stepGoodGoodExcellent
Accessibility Depends on the specific MCRGenerally highStandard laboratory setupRequires specific equipmentRequires specific equipment

Ring-Opening and Ring-Expansion Reactions of the Azetidine Moiety

The azetidine-2-one (β-lactam) ring is characterized by significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening. nih.gov This inherent reactivity is a cornerstone of the chemical behavior of this compound.

Nucleophilic attack typically occurs at the carbonyl carbon of the β-lactam, leading to cleavage of the amide bond. The regioselectivity of this cleavage is influenced by the nature of the nucleophile and the reaction conditions. For instance, hydrolysis under acidic or basic conditions yields the corresponding β-amino acid.

Ring-expansion reactions of β-lactams offer a pathway to larger heterocyclic systems, such as γ-lactams (pyrrolidin-2-ones). nih.govacs.org While specific examples for this compound are not extensively documented, analogous transformations in other β-lactam systems suggest potential pathways. One such method involves the reaction of 4-(arylimino)-β-lactams with a catalytic amount of tetrabutylammonium (B224687) cyanide, which proceeds via an N1-C4 bond cleavage to yield 5-aryliminopyrrolidin-2-ones. nih.gov

Reagent/ConditionProduct TypeComments
H₃O⁺ / Heatβ-amino acidAcid-catalyzed hydrolysis
OH⁻ / H₂Oβ-amino acid saltBase-catalyzed hydrolysis
NaBH₄Amino alcoholReduction of lactam carbonyl
Bu₄NCN (catalytic) on 4-arylimino derivativeγ-lactam derivativeRing expansion via N1-C4 cleavage nih.gov

Derivatization of the Lactam Carbonyl Group

The lactam carbonyl group in this compound is a key site for chemical modification. Standard transformations of amides can be applied to this moiety to introduce diverse functionalities.

Reduction of the carbonyl group, typically with reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), would yield the corresponding secondary amine, 3-phenyl-7-oxa-2-azaspiro[3.5]nonane. This transformation removes the planarity of the lactam and introduces a chiral center at the former carbonyl carbon.

The carbonyl group can also be converted to a thioamide through reaction with Lawesson's reagent. This transformation alters the electronic properties and hydrogen bonding capabilities of the molecule.

ReagentProduct Functional Group
LiAlH₄ or BH₃Secondary amine
Lawesson's reagentThioamide
Grignard reagents (e.g., RMgX)Tertiary alcohol (after ring opening)

Reactions Involving the Phenyl Substituent

The phenyl group at the 3-position of the spirocycle can undergo various electrophilic aromatic substitution reactions. The directing effects of the β-lactam ring and the specific reaction conditions will influence the regioselectivity of these transformations.

Common electrophilic aromatic substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. For example, nitration with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the phenyl ring, primarily at the para and ortho positions due to the activating nature of the alkyl substituent (the rest of the molecule).

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄p-nitro and o-nitro derivatives
BrominationBr₂, FeBr₃p-bromo and o-bromo derivatives
AcylationRCOCl, AlCl₃p-acyl and o-acyl derivatives

Functionalization of the Oxa-azaspiro Core for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common scaffold. The this compound core is well-suited for such strategies due to its multiple reactive sites.

A potential DOS strategy could involve the initial functionalization of the phenyl ring, followed by various modifications of the lactam moiety. For instance, a library of compounds could be generated by first introducing different substituents onto the phenyl ring via electrophilic aromatic substitution, and then subjecting each of these derivatives to a set of reactions targeting the lactam carbonyl (e.g., reduction, thionation).

Furthermore, the tetrahydropyran ring offers additional opportunities for functionalization, although it is generally less reactive than the β-lactam or the phenyl ring.

Scaffold PositionPotential ReactionsResulting Functionality
Phenyl RingElectrophilic Aromatic Substitution-NO₂, -Br, -SO₃H, -COR
Lactam CarbonylReduction, ThionationSecondary amine, Thioamide
Lactam N-HAlkylation, AcylationN-alkyl, N-acyl derivatives

Chemo- and Regioselective Transformations of Related Spiro[3.5]nonan-1-one Systems

While specific studies on the chemo- and regioselectivity of this compound are limited, insights can be drawn from related spirocyclic systems. The inherent strain and electronic properties of the β-lactam ring often dictate the outcome of reactions in molecules containing multiple functional groups.

In systems with multiple carbonyl groups, the lactam carbonyl is often more susceptible to nucleophilic attack than less strained amide or ester carbonyls. This allows for selective transformations under carefully controlled conditions. For example, in a molecule containing both a β-lactam and an ester, the β-lactam can often be selectively opened or reduced.

The regioselectivity of ring-opening reactions in unsymmetrical azetidines is influenced by both electronic and steric factors. magtech.com.cn In the case of this compound, the phenyl group at the 3-position would electronically activate the adjacent C-N bond towards cleavage, while also providing steric hindrance. The preferred site of nucleophilic attack would therefore depend on the nature and size of the incoming nucleophile.

Future Perspectives and Emerging Research Directions for 3 Phenyl 7 Oxa 2 Azaspiro 3.5 Nonan 1 One

Paving the Way for Enantiopurity: The Development of Asymmetric Synthesis Methodologies

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of robust asymmetric synthetic routes to obtain enantiopure 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-ones is a critical next step. Current research into the enantioselective synthesis of spirocyclic β-lactams offers valuable insights. Strategies such as chiral catalyst-controlled cycloaddition reactions are at the forefront of this endeavor.

One promising approach involves the use of chiral catalysts in the Staudinger reaction, a classical method for β-lactam synthesis. The development of planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) has shown success in catalyzing reactions between ketenes and imines to produce β-lactams with good stereoselectivity. Furthermore, copper-catalyzed Kinugasa/Michael domino reactions have been employed for the asymmetric synthesis of spirocyclic β-lactams, achieving excellent diastereoselectivity and enantioselectivity.

Another avenue of exploration lies in the diastereoselective addition of enolates to chiral imines. For instance, the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis–Ellman's imines has been reported to produce enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes, a methodology that could potentially be adapted for the synthesis of 2-azaspiro[3.5]nonane systems.

The table below summarizes potential asymmetric synthesis strategies applicable to spiro[3.5]nonan-1-ones.

Asymmetric StrategyCatalyst/AuxiliaryPotential AdvantagesKey Considerations
Catalytic Asymmetric Staudinger ReactionPlanar-chiral PPY derivativesDirect formation of the β-lactam ring with stereocontrol.Substrate scope and catalyst efficiency for the specific spirocyclic system.
Copper-Catalyzed Domino ReactionsCopper(II) triflate with chiral ligandsHigh diastereo- and enantioselectivity in a single operation.Optimization of reaction conditions and ligand selection.
Diastereoselective Enolate AdditionChiral imines (e.g., Davis–Ellman's)High diastereoselectivity and predictable stereochemical outcome.Synthesis of the required chiral starting materials.
OrganocatalysisChiral Brønsted acids or basesMetal-free and environmentally benign conditions.Catalyst loading and enantioselectivity for the target scaffold.

Accelerating Discovery: Integration with Automated Synthesis and High-Throughput Experimentation

To expedite the exploration of the chemical space around the 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one scaffold, the integration of automated synthesis and high-throughput experimentation (HTE) platforms is paramount. These technologies can significantly accelerate the design-make-test-analyze cycle, enabling the rapid generation and evaluation of analog libraries.

In Silico Innovation: Advanced Computational Modeling for De Novo Design and Virtual Screening

Computational modeling is a powerful tool for the rational design of novel this compound derivatives with desired biological activities. Techniques such as molecular docking, de novo design, and virtual screening can guide synthetic efforts by predicting the binding affinity and interaction patterns of potential analogs with specific biological targets.

Molecular docking simulations can be used to predict the preferred binding mode of spirocyclic lactams within the active site of a target protein. This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For example, virtual screening has been successfully used to identify broad-spectrum β-lactamase inhibitors. This approach allows for the rapid in silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for subsequent experimental validation.

De novo design algorithms can generate novel molecular structures that are predicted to bind to a specific target. These algorithms can explore a vast chemical space and propose innovative scaffolds that may not be accessible through traditional medicinal chemistry approaches. By combining de novo design with virtual screening, researchers can efficiently identify promising new spirocyclic lactam derivatives for synthesis and biological evaluation. Conformational and superimposition computational studies have been used to compare the pharmacophoric features of spiro-β- and spiro-γ-lactams, providing insights into structure-activity relationships.

Uncovering New Roles: Exploration of Novel Biological Targets and Mechanisms of Action

While the initial interest in spirocyclic β-lactams has been largely driven by their potential as antimicrobial agents, the unique three-dimensional structure of the this compound scaffold suggests that it may interact with a broader range of biological targets. Future research should focus on exploring these novel targets and elucidating the underlying mechanisms of action.

Spirocyclic compounds have been shown to inhibit a variety of enzymes, including β-secretase (BACE1), DNA gyrase, and hepatitis C virus (HCV)-NS3/4a protease. tandfonline.com They are also considered privileged ligands for G protein-coupled receptors (GPCRs). tandfonline.com A chemoinformatic study of lactams revealed that spiro-lactams are associated with a diverse range of biological targets, including both human and non-human proteins. rsc.org

The rigid and conformationally constrained nature of the spirocyclic scaffold can lead to high binding affinity and selectivity for specific protein targets. This makes them attractive candidates for targeting challenging protein-protein interactions. Furthermore, the introduction of the oxa-azaspiro core may confer unique pharmacological properties. For example, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have demonstrated potent antitumor activity. nih.gov A series of 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. nih.gov

Crafting Precision Instruments: Design of this compound Analogues for Next-Generation Chemical Tools

Beyond their potential as therapeutic agents, analogues of this compound can be designed as sophisticated chemical tools to probe biological systems. These chemical probes can be invaluable for target identification, validation, and for studying the intricacies of cellular pathways.

By incorporating specific functional groups, such as photoreactive moieties, fluorescent tags, or affinity labels, into the spirocyclic scaffold, researchers can create powerful tools for chemical biology. For example, a photoaffinity probe could be used to covalently label the binding partners of a spirocyclic lactam within a complex biological sample, allowing for their identification by mass spectrometry.

Furthermore, the development of "clickable" analogues, containing an alkyne or azide (B81097) group, would enable their use in bioorthogonal chemistry applications. These analogues could be used to visualize the subcellular localization of their target proteins or to track their movement within living cells. The synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, providing a foundation for the development of such chemical tools. univ.kiev.uaresearchgate.net The design of such precision instruments will undoubtedly accelerate our understanding of the biological roles of the targets of these spirocyclic compounds and pave the way for the development of novel therapeutic strategies.

Q & A

Q. What protocols ensure reproducibility in spirocyclic compound research across laboratories?

  • Methodological Answer : Adopt FAIR data principles: share raw NMR/MS files in public repositories (e.g., Zenodo) and document synthesis protocols using ELN templates. Cross-validate results via interlab studies, referencing EPA or USP standards for analytical method validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.